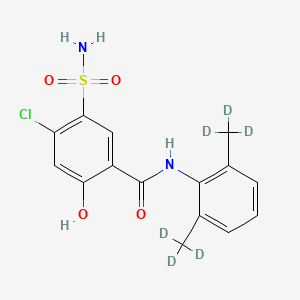
Xipamide-d6
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enfoque de calidad por diseño para la estimación de fármacos en plasma humano
Un estudio de investigación utilizó un enfoque de calidad por diseño (QbD) para el desarrollo y validación de un método RP-HPLC para la estimación simultánea de xipamide y valsartán en plasma humano . El estudio utilizó un diseño factorial fraccional para la selección de cuatro factores independientes: pH, velocidad de flujo, longitud de onda de detección y % de MeOH . El método se validó de acuerdo con las directrices de la FDA para la determinación de los dos fármacos clínicamente en plasma humano con respecto a futuros estudios de simulación farmacocinética y bioequivalencia .
Estudios fisicoquímicos y biológicos
Xipamide se ha utilizado en estudios fisicoquímicos y biológicos. Se han sintetizado nuevos complejos de xipamide con Ti(III), Ni(II), Pd(II), Zr(IV), Ce(IV) y U(VI) . Las estructuras de estos complejos se elucidaron utilizando análisis elemental, propiedades magnéticas, conductividades molares, análisis térmico y espectros UV-Vis, IR y 1H NMR . Estos complejos también se examinaron para determinar su actividad antifúngica contra A. fumigatus, G. candidum, syncephalastrum y C. albicans, y actividades antibacterianas contra dos especies de bacterias Gram-positivas, como S. aureus y B. subtilis, dos Gram-negativas como E. coli y P. aeruginosa .
Mecanismo De Acción
Target of Action
Xipamide-d6 primarily targets the Thiazide-sensitive sodium-chloride cotransporter (NCC) . This transporter plays a crucial role in the kidneys, where it is involved in the reabsorption of sodium and chloride ions from the urine, thereby influencing the body’s electrolyte balance .
Mode of Action
Like the structurally related thiazide diuretics, this compound acts on the kidneys to reduce sodium reabsorption in the distal convoluted tubule . This action increases the osmolarity in the lumen, causing less water to be reabsorbed by the collecting ducts . Unlike the thiazides, this compound reaches its target from the peritubular side (blood side) . Additionally, it increases the secretion of potassium in the distal tubule and collecting ducts .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium and chloride reabsorption pathway in the distal convoluted tubule of the kidneys . By inhibiting the NCC, this compound disrupts this pathway, leading to increased excretion of sodium, chloride, and water in the urine .
Pharmacokinetics
For the non-deuterated form, xipamide, it is known that after oral administration, it is quickly absorbed and reaches peak plasma concentration within an hour . The diuretic effect starts about an hour after administration, reaches its peak between the third and sixth hour, and lasts for nearly 24 hours . One third of the dose is glucuronidized, the rest is excreted directly through the kidney (1/3) and the faeces (2/3) . The total plasma clearance is 30-40 mL/min .
Result of Action
The primary result of this compound’s action is increased urinary output . This is due to the reduced reabsorption of sodium and chloride ions in the distal convoluted tubule, which leads to an increase in the osmolarity in the lumen, causing less water to be reabsorbed by the collecting ducts . This diuretic effect is useful in the treatment of conditions such as edema and hypertension .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s effectiveness and clearance . In patients with impaired kidney function, the half-life of Xipamide increases, leading to a moderate increase in the area under the curve (AUC), a measure of the drug’s exposure in the body . Despite this, Xipamide remains effective even in patients with a creatinine clearance below 30 ml/min . This suggests that significant extrarenal elimination of the drug must occur, which suffices to prevent significant drug accumulation in renal failure .
Análisis Bioquímico
Biochemical Properties
Xipamide-d6 plays a significant role in biochemical reactions, particularly in the study of diuretic mechanisms. It interacts with several enzymes and proteins, including carbonic anhydrase and sodium-chloride symporters. This compound inhibits carbonic anhydrase, leading to increased bicarbonate excretion and alkalization of urine . It also reduces sodium reabsorption in the distal convoluted tubule by inhibiting sodium-chloride symporters, which increases osmolarity in the lumen and reduces water reabsorption .
Cellular Effects
This compound affects various cell types and cellular processes. In renal cells, it inhibits sodium reabsorption, leading to increased urine output . This diuretic effect can influence cell signaling pathways related to fluid balance and electrolyte homeostasis. This compound also impacts gene expression related to ion transport and cellular metabolism, contributing to its overall diuretic effect .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting carbonic anhydrase and sodium-chloride symporters . This inhibition reduces sodium and bicarbonate reabsorption, leading to increased excretion of these ions. The binding interactions of this compound with these enzymes result in enzyme inhibition, altering the normal function of renal cells and promoting diuresis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard laboratory conditions, but its diuretic effects can vary depending on the duration of exposure. Short-term exposure leads to rapid diuretic effects, while long-term exposure may result in adaptive changes in renal function . This compound is metabolized and excreted primarily through the kidneys and bile ducts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively increases urine output without significant adverse effects . At high doses, this compound can cause electrolyte imbalances, such as hypokalemia, which can lead to muscle weakness and cardiac abnormalities . Threshold effects are observed, where doses above a certain level do not produce additional diuretic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver, where it undergoes glucuronidation . The primary metabolites are excreted through the kidneys and bile ducts. This compound interacts with enzymes such as UDP-glucuronosyltransferases, which facilitate its conjugation and excretion . This metabolism affects the overall pharmacokinetics and duration of action of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It reaches its target sites in the kidneys through the bloodstream and is taken up by renal cells . The compound’s distribution is influenced by its protein binding properties, with a high percentage bound to plasma proteins . This binding affects its bioavailability and duration of action.
Subcellular Localization
This compound is localized primarily in the renal tubules, where it exerts its diuretic effects . It is found in the cytoplasm and membranes of renal cells, particularly in the distal convoluted tubule and collecting ducts . The subcellular localization of this compound is crucial for its function, as it needs to interact with specific enzymes and transporters to inhibit sodium and bicarbonate reabsorption .
Propiedades
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-4-chloro-2-hydroxy-5-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZBBNMLMNBNJL-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858572 | |
| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-4-chloro-2-hydroxy-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330262-09-3 | |
| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-4-chloro-2-hydroxy-5-sulfamoylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


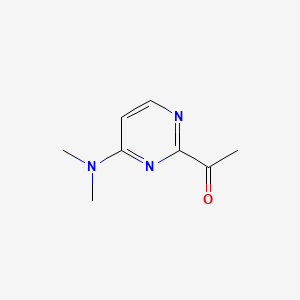
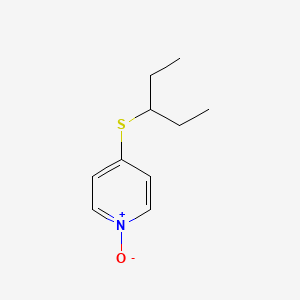
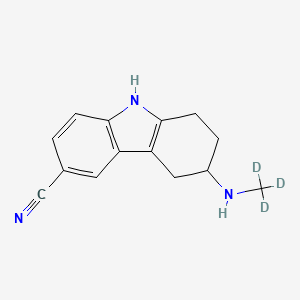

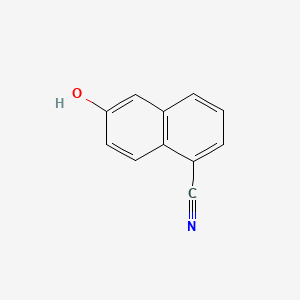
![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)
